Cas no 2248348-56-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate
- EN300-6525899
- 2248348-56-1
-
- Inchi: 1S/C19H14N2O4S/c1-20(2)14-8-5-9-15-13(14)10-16(26-15)19(24)25-21-17(22)11-6-3-4-7-12(11)18(21)23/h3-10H,1-2H3
- InChI Key: DEQDIICOFZFNHV-UHFFFAOYSA-N
- SMILES: S1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC2=C1C=CC=C2N(C)C
Computed Properties
- Exact Mass: 366.06742811g/mol
- Monoisotopic Mass: 366.06742811g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 586
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 95.2Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6525899-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate |
2248348-56-1 | 95.0% | 0.05g |
$624.0 | 2025-03-13 | |
| Enamine | EN300-6525899-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate |
2248348-56-1 | 95.0% | 0.1g |
$653.0 | 2025-03-13 | |
| Enamine | EN300-6525899-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate |
2248348-56-1 | 95.0% | 0.25g |
$683.0 | 2025-03-13 | |
| Enamine | EN300-6525899-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate |
2248348-56-1 | 95.0% | 0.5g |
$713.0 | 2025-03-13 | |
| Enamine | EN300-6525899-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate |
2248348-56-1 | 95.0% | 1.0g |
$743.0 | 2025-03-13 | |
| Enamine | EN300-6525899-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate |
2248348-56-1 | 95.0% | 2.5g |
$1454.0 | 2025-03-13 | |
| Enamine | EN300-6525899-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate |
2248348-56-1 | 95.0% | 5.0g |
$2152.0 | 2025-03-13 | |
| Enamine | EN300-6525899-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate |
2248348-56-1 | 95.0% | 10.0g |
$3191.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate (CAS No. 2248348-56-1)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate, with the CAS number 2248348-56-1, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique structural features, including a benzothiophene core and a dimethylamino group, which contribute to its biological activity and pharmacological properties.
The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate consists of a benzothiophene moiety linked to an isoindole derivative through an ester bond. The presence of the dimethylamino group imparts significant electronic and steric effects, which are crucial for its interactions with biological targets. The isoindole ring system is known for its ability to form stable complexes with various metal ions, making it a versatile scaffold in drug design.
Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate as a lead compound in the development of novel therapeutic agents. One of the key areas of research has been its anti-inflammatory properties. In vitro and in vivo studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory activity, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate has also demonstrated significant antioxidant properties. Oxidative stress is a major contributor to various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The ability of this compound to scavenge reactive oxygen species (ROS) makes it a valuable tool in the prevention and treatment of oxidative stress-related diseases.
The pharmacokinetic profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate has been extensively studied to understand its bioavailability and metabolism. Preclinical studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its development as an oral therapeutic agent. Furthermore, its low toxicity and high selectivity towards target proteins make it an attractive candidate for clinical trials.
The structural flexibility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate allows for the synthesis of various derivatives through functional group modifications. This has led to the exploration of structure–activity relationships (SAR) to optimize its biological activity and reduce potential side effects. For instance, substituents on the benzothiophene ring can significantly influence the compound's affinity for specific receptors and enzymes.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylamino)-1-benzothiophene-2-carboxylate (CAS No. 2248348-56-1) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and biological properties make it an attractive lead molecule for the development of novel therapeutic agents targeting inflammatory diseases, oxidative stress-related conditions, and other pathological states. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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